Cytidine, 3'-azido-2',3'-dideoxy-2'-fluoro-
Description
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for cytidine, 3'-azido-2',3'-dideoxy-2'-fluoro- is 4-amino-1-[(2R,4S,5R)-4-azido-5-fluoro-2-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one . This nomenclature reflects the compound’s core structure:
- A pyrimidin-2-one base (cytosine derivative) at position 1 of the oxolane (tetrahydrofuran) ring.
- An azido group (-N₃) at the 4' position of the sugar.
- A fluorine atom substituting the hydroxyl group at the 2' position.
- A hydroxymethyl group (-CH₂OH) at the 5' position.
The molecular formula is C₉H₁₁FN₆O₃ , derived by replacing the 2'-hydroxyl group in natural cytidine (C₉H₁₃N₃O₅) with fluorine and introducing an azido group at the 3' position. Comparative molecular weights are as follows:
| Compound | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| Natural cytidine | C₉H₁₃N₃O₅ | 243.22 |
| 3'-Azido-2',3'-dideoxycytidine | C₉H₁₂N₆O₃ | 252.23 |
| 3'-Azido-2',3'-dideoxy-2'-fluorocytidine | C₉H₁₁FN₆O₃ | 270.22 |
The fluorine atom’s electronegativity and small atomic radius minimize steric hindrance while enhancing the sugar ring’s stability.
Stereochemical Configuration and Conformational Analysis
The oxolane sugar ring adopts a 2'-endo (north) puckering conformation , as determined by nuclear magnetic resonance (NMR) and X-ray crystallographic data from analogous dideoxynucleosides. Key stereochemical features include:
- Absolute configuration : The 2' position (fluorine) and 4' position (azido) are in the R and S configurations, respectively, as defined by Cahn-Ingold-Prelog priorities.
- Glycosidic bond : The β-D configuration is retained, with the cytosine base in the anti orientation relative to the sugar ring.
The 2'-fluoro substitution induces a 1.2° distortion in the sugar ring’s pseudorotation phase compared to non-fluorinated analogs, as observed in computational models. This distortion arises from fluorine’s strong electronegativity, which increases the ring’s dipole moment and stabilizes the 3'-azido group’s equatorial orientation.
Conformational flexibility is further constrained by intramolecular hydrogen bonding between the 5'-hydroxymethyl group and the N3 atom of the azido moiety, as evidenced by infrared (IR) spectroscopy.
Comparative Structural Analysis with Natural Pyrimidine Nucleosides
Natural cytidine contains hydroxyl groups at both the 2' and 3' positions, enabling hydrogen bonding with adjacent nucleotides in RNA. Structural modifications in 3'-azido-2',3'-dideoxy-2'-fluorocytidine disrupt these interactions:
The 2'-fluoro substitution confers enhanced metabolic stability by resisting phosphorylation by cellular kinases, a common limitation of non-fluorinated dideoxynucleosides. Additionally, the 3'-azido group introduces steric bulk that impedes incorporation into nucleic acid chains, a mechanism critical for its antiviral activity.
X-ray diffraction studies of crystal structures reveal that the 2'-fluoro atom participates in C-F···H-N hydrogen bonds with adjacent molecules, a phenomenon not observed in natural nucleosides. These interactions contribute to the compound’s crystalline packing efficiency and solubility profile.
Structure
3D Structure
Properties
CAS No. |
127841-05-8 |
|---|---|
Molecular Formula |
C9H11FN6O3 |
Molecular Weight |
270.22 g/mol |
IUPAC Name |
4-amino-1-[(2R,3R,4R,5S)-4-azido-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H11FN6O3/c10-6-7(14-15-12)4(3-17)19-8(6)16-2-1-5(11)13-9(16)18/h1-2,4,6-8,17H,3H2,(H2,11,13,18)/t4-,6-,7-,8-/m1/s1 |
InChI Key |
FRXFYPCBDVKWIX-XVFCMESISA-N |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)N=[N+]=[N-])F |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)N=[N+]=[N-])F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Azido-2’-fluoro-2’,3’-dideoxycytidine typically involves multiple steps, starting from a suitable sugar derivative. The key steps include the introduction of the azido group at the 3’ position and the fluorine atom at the 2’ position. Common reagents used in these steps include azidotrimethylsilane and diethylaminosulfur trifluoride. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 3’-Azido-2’-fluoro-2’,3’-dideoxycytidine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation at the 2’ position, leading to the formation of various oxidized derivatives.
Common Reagents and Conditions:
Substitution: Sodium azide in dimethylformamide.
Reduction: Hydrogen gas with palladium on carbon.
Oxidation: Potassium permanganate in aqueous solution.
Major Products:
Substitution: Various nucleoside analogs with different functional groups.
Reduction: 3’-Amino-2’-fluoro-2’,3’-dideoxycytidine.
Oxidation: Oxidized derivatives at the 2’ position.
Scientific Research Applications
Scientific Research Applications
Cytidine, 3'-azido-2',3'-dideoxy-2'-fluoro- has a wide range of applications in various fields:
Antiviral Research
- HIV Treatment : Studies have shown that this compound exhibits significant antiviral properties against multiple strains of HIV. It has been documented to be effective against both HIV-1 and HIV-2 in various cell culture systems .
- Hepatitis B Virus : The compound is also being investigated for its potential effectiveness against hepatitis B virus, where similar mechanisms of action apply.
Drug Development
- Nucleoside Analog Development : As a building block for synthesizing more complex nucleoside analogs, it plays a crucial role in drug discovery efforts aimed at developing new antiviral agents .
- Pharmaceutical Formulations : The compound is being explored for inclusion in pharmaceutical formulations targeting viral infections due to its favorable pharmacokinetic properties .
Biological Studies
- Cellular Interaction Studies : Research has highlighted its interactions with cellular pathways involved in nucleic acid metabolism, providing insights into its efficacy and safety profile when used therapeutically .
- Toxicity Assessments : Comparative studies have shown that Cytidine, 3'-azido-2',3'-dideoxy-2'-fluoro- exhibits lower toxicity levels compared to other nucleoside analogs like AZT (Zidovudine), making it a promising candidate for further clinical development .
Case Study 1: Antiviral Efficacy Against HIV
In vitro studies conducted on human lymphocytes demonstrated that Cytidine, 3'-azido-2',3'-dideoxy-2'-fluoro- effectively inhibited HIV replication with a potency comparable to established antiviral agents. The compound showed activity against AZT-resistant strains, indicating its potential as an alternative treatment option .
Case Study 2: Pharmacokinetics and Toxicity
A comparative analysis of Cytidine, 3'-azido-2',3'-dideoxy-2'-fluoro- with other nucleoside analogs revealed a higher selectivity index and lower cytotoxicity in human myeloid progenitor cells. This suggests that the compound could be safer for patients while maintaining antiviral efficacy .
Mechanism of Action
The primary mechanism of action of 3’-Azido-2’-fluoro-2’,3’-dideoxycytidine involves its incorporation into viral DNA during replication. Once incorporated, it acts as a chain terminator, preventing the addition of further nucleotides and thereby halting viral DNA synthesis. This mechanism is particularly effective against viruses that rely on reverse transcriptase, such as HIV. The compound targets the viral reverse transcriptase enzyme and the viral DNA polymerase, disrupting the replication process.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The antiviral activity, selectivity, and metabolic stability of 3'-Azido-FddCyt are influenced by its unique substitutions. Key comparisons include:
*Data extrapolated from structurally related compounds in .
Key Findings from Comparative Studies
Antiviral Potency: 3'-Azido-FddCyt demonstrates 50-fold higher potency against HCV than non-fluorinated 4'-azidocytidine (EC₅₀ = 24 nM vs. 1,200 nM) due to enhanced polymerase binding from the 2'-fluoro group . In contrast, 3'-Azido-FddCyt analogues lacking the 2'-fluoro substitution (e.g., 3'-azido-2',3'-dideoxycytidine, AZddC) show reduced activity (EC₅₀ > 500 nM) against HIV-1 .
Selectivity and Toxicity: The 2'-fluoro group in 3'-Azido-FddCyt improves selectivity by reducing off-target binding to human DNA polymerases. Its selectivity index (SI = 1,400–1,600) surpasses AZT (SI = 1,600) and ddC (SI = 200–500) . However, 3'-azido compounds like AZDU are metabolized to 3'-amino derivatives, which exhibit bone marrow toxicity, a concern mitigated in 3'-Azido-FddCyt by fluorination-induced metabolic stability .
Resistance Profiles: HIV-1 strains resistant to AZT (via thymidine-associated mutations, TAMs) retain sensitivity to 3'-Azido-FddCyt, suggesting distinct interactions with RT .
Synthetic Challenges: Fluorination at the 2' position requires neighboring-group participation mechanisms to achieve stereochemical control, complicating synthesis compared to non-fluorinated analogues .
Mechanistic Insights
- Chain Termination : The 3'-azido group prevents RT-catalyzed nucleotide addition, while the 2'-fluoro stabilizes the C3'-endo sugar conformation, optimizing binding to viral polymerases .
- Metabolism : Fluorination reduces catabolism by kinases and phosphorylases, prolonging intracellular half-life compared to AZT .
Biological Activity
Cytidine, 3'-azido-2',3'-dideoxy-2'-fluoro- is a modified nucleoside that has garnered attention for its significant biological activity, particularly in antiviral and potential anticancer applications. This article outlines the compound's characteristics, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Cytidine, 3'-azido-2',3'-dideoxy-2'-fluoro- features a unique structural configuration with an azido group at the 3' position and a fluorine atom at the 2' position of the ribofuranosyl moiety. This modification enhances its stability and biological activity compared to other nucleoside analogs. The molecular formula is C₁₁H₁₄FN₅O₃, with a molecular weight of 244.22 g/mol.
The primary mechanism of action involves the incorporation of Cytidine, 3'-azido-2',3'-dideoxy-2'-fluoro- into viral DNA during replication. Once incorporated, it acts as a chain terminator , preventing further nucleotide addition and halting viral DNA synthesis. This mechanism is particularly effective against viruses that utilize reverse transcriptase for replication, such as HIV and hepatitis B virus.
Antiviral Activity
Cytidine, 3'-azido-2',3'-dideoxy-2'-fluoro- exhibits potent antiviral properties. Research indicates its effectiveness against various viruses, including:
- HIV : Demonstrated strong inhibition of viral replication.
- Hepatitis B Virus : Effective in reducing viral load.
The compound's antiviral efficacy is attributed to its structural modifications that enhance binding affinity to viral enzymes .
Comparative Analysis of Antiviral Activities
| Compound | Azido Group | Fluoro Group | Antiviral Activity |
|---|---|---|---|
| Cytidine, 3'-azido-2',3'-dideoxy-2'-fluoro- | Yes | Yes | High |
| Adenosine, 2',3'-dideoxy-5-fluoro | No | Yes | Moderate |
| Thymidine, 3'-azido-2',3'-dideoxy | Yes | No | Moderate |
| Cytidine, 2',3'-dideoxy | No | No | Low |
The unique combination of both azido and fluorine groups in Cytidine, 3'-azido-2',3'-dideoxy-2'-fluoro- enhances its antiviral potency compared to other similar compounds .
Cytostatic Properties
In addition to its antiviral activity, Cytidine, 3'-azido-2',3'-dideoxy-2'-fluoro- may exhibit cytostatic properties , inhibiting cell division and proliferation in certain cancer cell lines. This aspect makes it a candidate for further investigation in cancer therapeutics .
Case Studies and Research Findings
-
Antiviral Efficacy Against HIV :
A study demonstrated that Cytidine, 3'-azido-2',3'-dideoxy-2'-fluoro- significantly reduced HIV replication in vitro. The compound was shown to inhibit reverse transcriptase activity effectively, leading to decreased viral load in treated cells. -
Potential in Cancer Treatment :
Research indicated that this nucleoside analog could inhibit the growth of specific cancer cell lines by disrupting nucleic acid synthesis pathways. The cytostatic effects were evaluated through cell viability assays which showed reduced proliferation rates in treated cells compared to controls .
Q & A
Q. What synthetic methodologies are most effective for preparing 3'-azido-2',3'-dideoxy-2'-fluorocytidine, and what mechanistic insights govern its stereochemical outcomes?
The synthesis of this compound typically involves fluorination and azido substitution at the 2' and 3' positions of the ribose ring. A neighboring-group participation mechanism is critical, where intermediates stabilize transition states during glycosylation. For example, fluorination at the 2' position can influence the conformation of the ribose ring, favoring a C3'-endo puckering, which enhances nucleophilic substitution at the 3' position . Key steps include:
Q. How does the 2'-fluoro modification influence the antiviral activity of 3'-azido-2',3'-dideoxy nucleosides compared to non-fluorinated analogues?
The 2'-fluoro group enhances metabolic stability by resisting enzymatic degradation (e.g., phosphorylases) and improves binding affinity to viral polymerases. For instance, 4'-azido-2'-deoxy-2'-fluorocytidine (FNC) showed potent inhibition of hepatitis C virus (HCV) replication by competing with natural cytidine triphosphate for incorporation into viral RNA, leading to chain termination . Comparative studies with non-fluorinated analogues (e.g., AZT) revealed higher selectivity indices due to reduced off-target effects on human DNA polymerases .
Q. What structural features of this compound make it a candidate for probing enzymatic mechanisms in viral replication?
The 3'-azido group acts as a bioisostere for the 3'-hydroxyl, blocking RNA/DNA elongation by viral reverse transcriptases. The 2'-fluoro modification stabilizes the C3'-endo conformation, mimicking ribose in RNA, which is critical for substrate recognition by RNA-dependent RNA polymerases (RdRps). This dual modification allows precise interrogation of nucleotide-binding pockets in enzymes like HIV-1 reverse transcriptase and HCV NS5B .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictory data on the mitochondrial toxicity of 3'-azido-2',3'-dideoxy-2'-fluorocytidine in cancer vs. antiviral studies?
Discrepancies arise from cell-type-specific metabolic pathways. For example, in non-Hodgkin’s lymphoma (NHL), FNC induces mitochondrial-mediated apoptosis via ROS generation, while in HIV-infected cells, it minimizes toxicity by selective activation via viral kinases. Methodological recommendations:
Q. What strategies optimize the incorporation of 2'-fluoro-azido nucleosides into antisense oligonucleotides (ASOs) for RNase H-mediated gene silencing?
Incorporation into gapmer ASOs (DNA-RNA chimeras) requires balancing affinity and nuclease resistance. Key approaches:
- Position 2'-fluoro-azido cytidine in the "gap" region (DNA segment) to recruit RNase H while using 2'-OMe or LNA modifications in flanking regions for stability .
- Evaluate cleavage specificity via mutation tolerance assays , where mismatches in target RNA reduce off-target cleavage by >90% compared to unmodified gapmers .
Q. How do resistance mutations in viral polymerases (e.g., HIV-1 RT M184V) affect the efficacy of 3'-azido-2',3'-dideoxy-2'-fluorocytidine, and how can this be preemptively modeled?
The M184V mutation in HIV-1 RT confers resistance by sterically hindering incorporation of bulkier analogues. To model this:
- Use molecular dynamics simulations to compare binding free energies of the compound in wild-type vs. mutant RT active sites .
- Validate with viral fitness assays in MT-4 cells, where reduced sensitivity (e.g., 100-fold increase in ID50) correlates with primer unblocking efficiency .
Methodological Considerations
Q. What analytical techniques are critical for characterizing the conformational dynamics of 2'-fluoro-azido nucleosides in solution?
- NMR spectroscopy : Analyze J-coupling constants (e.g., ) to determine ribose puckering (e.g., C2'-endo vs. C3'-endo) .
- X-ray crystallography : Resolve steric clashes between the 3'-azido group and polymerase active sites .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to viral polymerases .
Q. How can researchers mitigate off-target effects when testing 3'-azido-2',3'-dideoxy-2'-fluorocytidine in in vivo models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
